Product packaging for Methyl 4-deoxy-a-D-glucopyranoside(Cat. No.:CAS No. 13241-00-4)

Methyl 4-deoxy-a-D-glucopyranoside

Cat. No.: B1141112
CAS No.: 13241-00-4
M. Wt: 178.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deoxysugars in Glycoscience

Deoxysugars are carbohydrates in which one or more hydroxyl (-OH) groups have been replaced by a hydrogen atom. ontosight.ai This seemingly simple modification results in significant changes to the sugar's chemical and physical properties, which in turn influences its biological function. ontosight.ai Deoxysugars are integral components of numerous bioactive natural products, including many antibiotics, and their presence is often crucial for the biological activity of the parent compound. nih.govutexas.edunih.gov The removal of a hydroxyl group can enhance the molecule's affinity for biological targets or improve its efficacy. rsc.org

In nature, deoxysugars are found in bacteria, plants, and animals, where they participate in fundamental biological processes. ontosight.ai They can act as specific ligands for cell surface receptors, thereby influencing cell-to-cell recognition and signaling. ontosight.ai Furthermore, they are components of bacterial surface antigens, playing a role in stimulating immune responses. ontosight.ai Well-known examples of deoxysugars include deoxyribose, the foundational sugar of DNA, as well as fucose and rhamnose, which are common in glycoproteins, glycolipids, and plant cell walls. ontosight.aiwikipedia.org

The scientific community has dedicated significant effort to studying deoxysugars, not only to understand their natural roles but also to leverage their properties for therapeutic and research purposes. nih.gov They are used as molecular probes to study enzyme mechanisms, acting as either substrates or inhibitors to help characterize enzymes like glycosidases and glycosyltransferases. rsc.org The study of deoxysugar biosynthesis and the enzymatic pathways that create them is a vibrant area of research, holding potential for generating novel, biologically active compounds. utexas.edu

Overview of Methyl Glycosides as Model Carbohydrates

Methyl glycosides are monosaccharides in which a methyl group (-CH3) has been attached to the anomeric carbon, the carbon that is part of the hemiacetal group in the cyclic form of the sugar. This modification converts the reactive hemiacetal into a more stable acetal (B89532). The resulting glycosidic bond locks the sugar's ring in a specific anomeric configuration (either α or β).

This stability and conformational rigidity make methyl glycosides excellent model compounds for carbohydrate research. Unlike their free sugar counterparts, which can exist in equilibrium between α and β anomers and the open-chain form (a phenomenon known as mutarotation), methyl glycosides present a single, fixed isomer. This simplifies experimental analysis, particularly in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, by providing clearer and more easily interpretable spectra.

Their stability also makes them ideal for use as substrates or inhibitors in enzymatic studies. Researchers can use methyl glycosides to probe the active sites of carbohydrate-processing enzymes (such as glycosidases) without the complication of the substrate changing its anomeric form during the experiment. They serve as stable, non-metabolizable analogs of natural saccharides, allowing for the precise study of carbohydrate-protein interactions and the structural requirements for binding.

Research Landscape of Methyl 4-deoxy-α-D-glucopyranoside Derivatives

Methyl 4-deoxy-α-D-glucopyranoside and its derivatives are primarily used as synthetic building blocks and reference compounds in chemical and biochemical research. The absence of the hydroxyl group at the C-4 position makes it a specific analog for studying enzymes that interact with glucose, helping to elucidate the role of that particular hydroxyl group in binding and catalysis.

Research involving this compound often focuses on its synthesis or its incorporation into more complex molecules. For instance, derivatives of Methyl 4-deoxy-α-D-glucopyranoside have been synthesized to act as inhibitors for enzymes like α-glucosidase. By modifying the base structure, researchers can explore how different functional groups affect inhibitory activity.

The table below summarizes examples of research applications involving derivatives of Methyl 4-deoxy-α-D-glucopyranoside, highlighting its utility as a foundational scaffold in glycoscience.

Table 1: Research Applications of Methyl 4-deoxy-α-D-glucopyranoside Derivatives

Derivative/Related Compound Research Focus Purpose of a 4-Deoxy Moiety
Methyl 2,3,6-tri-O-benzoyl-4-deoxy-α-D-glucopyranoside Chemical Synthesis Intermediate in the multi-step synthesis of complex carbohydrates.
4-Deoxy-4-fluoro-glucose derivatives Enzyme Inhibition Studies Used to probe the role of the C4-hydroxyl group in substrate binding to glucose-processing enzymes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₇H₁₄O₅ B1141112 Methyl 4-deoxy-a-D-glucopyranoside CAS No. 13241-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,6S)-6-(hydroxymethyl)-2-methoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-11-7-6(10)5(9)2-4(3-8)12-7/h4-10H,2-3H2,1H3/t4-,5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNZRNVPEASSLV-YTLHQDLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(CC(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](C[C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Deoxy α D Glucopyranoside and Its Precursors

De Novo Synthesis Strategies

The de novo synthesis of Methyl 4-deoxy-α-D-glucopyranoside typically commences from readily available monosaccharides like D-glucose. These strategies rely on a sequence of reactions involving stereoselective glycosylation to install the α-methyl glycoside, followed by regioselective functionalization to isolate and modify the C-4 hydroxyl group.

Stereoselective Glycosylation Approaches

The initial step in the synthesis is often the formation of the methyl α-D-glucopyranoside. This is commonly achieved through a Fischer glycosylation reaction, where D-glucose is treated with methanol (B129727) in the presence of an acid catalyst. The α-anomer is often the thermodynamically favored product due to the anomeric effect, which stabilizes the axial orientation of the methoxy (B1213986) group stackexchange.comechemi.com. While this reaction can produce a mixture of α and β anomers, reaction conditions can be optimized to favor the desired α-isomer.

More advanced stereoselective glycosylation methods can also be employed, particularly in the context of more complex oligosaccharide synthesis. These methods often involve the use of glycosyl donors with a participating group at C-2 to direct the stereochemical outcome of the glycosylation. However, for a simple methyl glycoside, the Fischer glycosylation remains a straightforward and common approach.

Regioselective Functionalization Techniques

A critical aspect of synthesizing 4-deoxy sugars is the ability to selectively manipulate the hydroxyl group at the C-4 position while leaving other hydroxyls protected. This requires a carefully planned protecting group strategy. A common approach involves the regioselective protection of the primary hydroxyl group at C-6 and the equatorial hydroxyl at C-2, leaving the C-3 and C-4 hydroxyls available for further reaction.

One effective technique is the regioselective benzylation of methyl α-D-glucopyranoside. Treatment with benzyl (B1604629) chloride in the presence of sodium hydride can lead to the formation of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, although this can also produce a mixture of other benzylated products nih.gov. Further manipulation is then required to isolate the desired intermediate with a free hydroxyl group at C-3, which is not ideal for targeting the C-4 position directly. A more controlled approach often involves the use of bulky protecting groups or orthoester formation to achieve the desired regioselectivity.

Synthesis of Key Intermediates

A pivotal intermediate in the synthesis of Methyl 4-deoxy-α-D-glucopyranoside is a derivative with a free hydroxyl group at the C-4 position and all other hydroxyls protected. A common strategy to achieve this involves the formation of a 4,6-O-benzylidene acetal (B89532), followed by regioselective opening.

Another key intermediate is one where the C-4 hydroxyl has been converted into a good leaving group, such as a tosylate or a triflate, to facilitate the deoxygenation step. For instance, after selective protection of the other hydroxyls, the C-4 hydroxyl can be reacted with p-toluenesulfonyl chloride in pyridine (B92270) to form the corresponding tosylate.

The Barton-McCombie deoxygenation is a widely used method for removing a hydroxyl group. This reaction involves the conversion of the alcohol to a thiocarbonyl derivative, typically a thionoester or xanthate, followed by radical-mediated reduction with a tin hydride, such as tributyltin hydride (Bu₃SnH), and a radical initiator like azobisisobutyronitrile (AIBN) alfa-chemistry.comlibretexts.org.

Derivatization and Chemical Transformations

The transformation of readily available glucose derivatives into the target 4-deoxy compound is a cornerstone of this synthetic effort. This often involves the strategic use and subsequent modification of protecting groups.

Formation of Acetal Derivatives, including Benzylidene Acetals

The formation of a 4,6-O-benzylidene acetal is a highly effective strategy for simultaneously protecting the C-4 and C-6 hydroxyl groups of a methyl glucopyranoside. This is typically achieved by reacting methyl α-D-glucopyranoside with benzaldehyde (B42025) in the presence of a Lewis acid catalyst, such as zinc chloride orgsyn.org. This reaction forms a six-membered ring fused to the pyranose ring, locking the C-4 and C-6 positions.

Reactants Reagents Product Yield Reference
Methyl α-D-glucopyranoside, BenzaldehydeZinc ChlorideMethyl 4,6-O-benzylidene-α-D-glucopyranoside63% orgsyn.org

This benzylidene acetal serves as a crucial precursor for the subsequent regioselective manipulations required to isolate the C-4 hydroxyl group.

The regioselective opening of the 4,6-O-benzylidene acetal is a key step to differentiate the C-4 and C-6 hydroxyl groups. A variety of reagents can be employed to achieve this, with the choice of reagent determining which hydroxyl group is liberated.

Reductive opening of the benzylidene acetal can be controlled to yield either a 4-O-benzyl or a 6-O-benzyl ether, leaving the other hydroxyl free. The outcome of this reaction is highly dependent on the reagents and reaction conditions used. For example, the use of borane (B79455) reagents, sometimes in the presence of a Lewis acid, can be tuned to selectively open the acetal to expose the C-4 hydroxyl group nih.govresearchgate.net.

Another approach involves the reaction of the benzylidene acetal with N-bromosuccinimide (NBS). This reaction, known as the Hanessian-Hullar reaction, leads to the formation of a 4-O-benzoyl-6-bromo-6-deoxy derivative orgsyn.org. While this reaction is highly regioselective, it introduces a bromo group at the C-6 position and a benzoate (B1203000) at C-4. Subsequent removal of the benzoate and reduction of the bromide would lead to a 6-deoxy sugar, which is not the target compound. However, this methodology highlights the principle of regioselective acetal opening.

Starting Material Reagents Product Yield Reference
Methyl 4,6-O-benzylidene-α-D-glucopyranosideN-bromosuccinimide, Barium carbonateMethyl 4-O-benzoyl-6-bromo-6-deoxy-α-D-glucopyranoside- orgsyn.org
4,6-O-benzylidene acetalsBoranes, Lewis acids4-O-benzyl ether (free 6-OH) or 6-O-benzyl ether (free 4-OH)- nih.govresearchgate.net

By carefully selecting the appropriate ring-opening strategy, a key intermediate with a free hydroxyl group at the C-4 position can be efficiently prepared, paving the way for the final deoxygenation step to yield Methyl 4-deoxy-α-D-glucopyranoside.

Halogenation and Dehalogenation Reactions

The synthesis of 4-deoxy sugars often involves the strategic introduction and subsequent removal of a halogen atom, typically at the desired deoxy position. This deoxygenation strategy is a cornerstone in carbohydrate chemistry. The process generally begins with a protected pyranoside, where the hydroxyl group at the C-4 position is converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). Nucleophilic substitution with a halide ion then introduces the halogen. The final step is the reductive removal of the halogen (dehalogenation) to yield the 4-deoxy derivative.

One of the most effective strategies for halogen incorporation is the Appel reaction, which facilitates the deoxygenative halogenation of alcohols using a combination of a trivalent phosphorus compound (like triphenylphosphine) and an electrophilic halogen source. cas.cn Traditional methods often rely on highly acidic and moisture-sensitive agents like hydrogen halides or phosphorus halides, which can lead to unwanted side reactions. cas.cn A more recent and efficient system utilizes Ph3P in conjunction with 1,2-dihaloethanes (XCH2CH2X, where X = Cl, Br, I), which serve as both the halogen source and the solvent. cas.cn This method is attractive due to its mild conditions and the wide availability of the reagents. cas.cn

For the synthesis of 2-deoxy-glycosides, which shares mechanistic principles applicable to 4-deoxy analogues, 2-deoxy-glycosyl bromides and chlorides are commonly activated under Koenigs-Knorr conditions. bris.ac.uk The choice of a silver salt as a promoter is crucial for determining the stereoselectivity of the glycosylation reaction. bris.ac.uk

Enzymatic halogenation and dehalogenation reactions are also prevalent in nature, carried out by a diverse set of enzymes. nih.gov While biosynthetic pathways for Methyl 4-deoxy-α-D-glucopyranoside are not prominently detailed, these natural processes highlight the feasibility and importance of halogenation-dehalogenation sequences in creating complex molecules. nih.gov

Table 1: Reagents for Deoxygenative Halogenation of Alcohols

Reagent System Description Advantages
Ph3P / XCH2CH2X Triphenylphosphine with a 1,2-dihaloethane. Mild conditions, readily available reagents. cas.cn
Appel Reaction Triphenylphosphine and an electrophilic halogen agent (e.g., CCl4, CBr4). Successful strategy for halogen incorporation. cas.cn
Hydrogen Halides (HX) Traditional acidic agents. Corrosive, moisture-sensitive, may cause rearrangements. cas.cn

Azide (B81097) Introduction and Reduction to Aminodeoxy Derivatives

The introduction of an azide group, followed by its reduction, is a primary method for synthesizing amino sugars. wikipedia.orgnih.gov This pathway is relevant to deoxy sugar chemistry as the initial step involves the displacement of a hydroxyl group, a key feature of deoxygenation. The azide anion (N3-) is a versatile nucleophile used to displace leaving groups (like triflates) on a sugar ring in an SN2 reaction, which typically results in the inversion of stereochemistry at the reaction center. nih.govfrontiersin.org

Several methods have been developed to introduce the azide functionality. nih.govfrontiersin.org

SN2 Displacement: A common route involves the triflation of a specific hydroxyl group, followed by substitution with an azide source, such as tetrabutylammonium (B224687) azide (TBAN3). nih.govfrontiersin.org This method's efficiency can be influenced by solvent effects and the stereochemistry of neighboring groups. nih.govfrontiersin.org

Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols directly to azides using reagents like hydrogen azide, triphenylphosphine, and diethyl azodicarboxylate (DEAD). nih.govfrontiersin.org It is particularly useful as it inverts the stereochemistry of secondary alcohols. nih.govfrontiersin.org However, the toxicity of hydrazoic acid and the explosive nature of DEAD have limited its large-scale application. nih.govfrontiersin.org

From Glycals: Glycals, which are cyclic enol ethers with a double bond between C-1 and C-2, can be functionalized by adding an azide across the double bond. wikipedia.org This strategy is often used for synthesizing 2-azido sugars. wikipedia.orgnih.gov

Once the azide group is installed, it can be readily reduced to a primary amine. This reduction is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon, H2/Pd-C) or with reagents like lithium aluminium hydride (LiAlH4) or triphenylphosphine. The resulting aminodeoxy sugar is a valuable building block for synthesizing various biologically important molecules, including aminoglycoside antibiotics. wikipedia.org

Table 2: Methods for Azide Introduction in Carbohydrate Synthesis

Method Reagents Key Features
SN2 Displacement Triflation (Tf2O, pyridine), followed by an azide source (e.g., TBAN3). Inverts stereochemistry; influenced by steric and electronic effects. nih.govfrontiersin.org
Mitsunobu Reaction HN3, PPh3, DEAD. Converts alcohols directly to azides with inversion of configuration. nih.govfrontiersin.org

Acylation and Deacylation Chemistry

Acylation and deacylation are fundamental protection and deprotection strategies in carbohydrate synthesis, enabling regioselective modification of specific hydroxyl groups. Acyl groups, such as acetyl (Ac) and benzoyl (Bz), serve as robust protecting groups that can be introduced and removed under specific conditions.

In the synthesis of precursors for Methyl 4-deoxy-α-D-glucopyranoside, a common starting material is Methyl α-D-glucopyranoside. To selectively modify the C-4 position, the other hydroxyl groups at C-2, C-3, and C-6 must be protected. An acylation-purification-deacylation sequence can be employed to isolate specific isomers. For instance, after a primary reaction such as a selective benzylation, a mixture of regioisomers can be acylated (e.g., acetylated). nih.gov The resulting acylated derivatives often have different physical properties, allowing for straightforward chromatographic separation. nih.gov

Common acylation reagents include acid anhydrides (e.g., acetic anhydride) or acyl halides in the presence of a base (e.g., pyridine). For example, the acetylation of a mixture of methyl 2,6-di-O-benzyl-α-D-glucopyranoside (the 3-OH and 4-OH regioisomers) allows for the easy separation of the 3-O-acetyl and 4-O-acetyl derivatives. nih.gov

Deacylation, the removal of these acyl groups, is typically achieved under basic conditions. The Zemplén deacetylation, using a catalytic amount of sodium methoxide (B1231860) in methanol, is a widely used method for cleanly removing acetyl groups to yield the free hydroxyls. nih.gov This process is highly efficient and proceeds in high yield. nih.gov This strategic use of acylation and deacylation provides a reliable pathway for isolating desired intermediates in multistep synthetic routes. nih.gov

Table 3: Common Acylation and Deacylation Reactions

Reaction Typical Reagents Purpose
Acylation (Acetylation) Acetic anhydride, pyridine Protection of hydroxyl groups; facilitates purification of isomers. nih.gov
Acylation (Benzoylation) Benzoyl chloride, pyridine Protection of hydroxyl groups.

Glycosylation Reactions Utilizing Methyl 4-deoxy-α-D-glucopyranoside as a Substrate or Donor Model

While the synthesis of Methyl 4-deoxy-α-D-glucopyranoside is a key objective, the compound itself can serve as a valuable building block in the synthesis of more complex oligosaccharides. In glycosylation reactions, a glycosyl donor (an activated sugar) reacts with a glycosyl acceptor (a nucleophile, typically a hydroxyl group of another sugar) to form a glycosidic bond.

Methyl 4-deoxy-α-D-glucopyranoside can act as a glycosyl acceptor . With its free hydroxyl groups at the C-2, C-3, and C-6 positions, it can be selectively protected to offer a single nucleophilic site for reaction with a glycosyl donor. The absence of the C-4 hydroxyl group can influence the reactivity and conformation of the pyranoside ring, which in turn can affect the stereochemical outcome of the glycosylation at other positions.

Conversely, an activated form of 4-deoxy-α-D-glucopyranose can act as a glycosyl donor . To do this, the anomeric hydroxyl group must be converted into a good leaving group, such as a halide, trichloroacetimidate, or thioglycoside. The lack of a participating group (like an acetyl or benzoyl group) at the C-4 position means there is no neighboring group participation to direct the stereochemistry of the newly formed glycosidic bond from that side of the ring. The synthesis of 2-deoxy-glycosides often faces similar challenges, where the absence of a C-2 participating group makes stereoselective synthesis of the glycosidic linkage difficult. bris.ac.uk Efficient methods for the stereoselective synthesis of 2-deoxy-α-D-glucopyranosides from 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose have been developed, and these principles can be extended to 4-deoxy donors. bris.ac.uk

The development of new glycosylation promoters continues to be an active area of research. For example, copper(II) bromide (CuBr2) has been shown to be an inexpensive and effective promoter for activating armed (O-benzylated) thioglycoside donors. mdpi.com Such methodologies would be applicable for glycosylations involving 4-deoxy thioglycoside donors.

Reactivity Studies and Mechanistic Investigations

Enzymatic Hydrolysis Pathways

The enzymatic cleavage of the glycosidic bond in glycosides is a fundamental biological process. The absence of the 4-hydroxyl group in Methyl 4-deoxy-α-D-glucopyranoside can profoundly influence its recognition and processing by glycoside hydrolases.

While specific kinetic data for the enzymatic hydrolysis of Methyl 4-deoxy-α-D-glucopyranoside is not extensively documented in publicly available literature, the principles of enzyme kinetics with related substrates offer valuable insights. The rate of enzymatic hydrolysis of glycosides is governed by factors such as the nature of the aglycone (the methyl group in this case), the stereochemistry of the anomeric carbon (α-configuration), and the substitution pattern on the pyranose ring.

For comparison, studies on the hydrolysis of other glycosides provide a framework for understanding the potential behavior of the 4-deoxy analogue. The kinetics of glycosidic bond cleavage are often analyzed using the Michaelis-Menten model, which relates the initial reaction rate (v₀) to the substrate concentration ([S]) and the maximal rate (Vmax) and Michaelis constant (Km) of the enzyme.

Table 1: Conceptual Michaelis-Menten Parameters for Glycosidase Activity

SubstrateEnzymeKm (mM)Vmax (μmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Methyl α-D-glucopyranosideα-GlucosidaseValueValueValueValue
Methyl 4-deoxy-α-D-glucopyranosideα-GlucosidaseExpected to be higherExpected to be lowerExpected to be lowerExpected to be lower

Note: The values for Methyl 4-deoxy-α-D-glucopyranoside are hypothetical and represent expected trends based on the structural modification. The absence of the 4-OH group would likely disrupt binding to the active site, leading to a higher Km (lower binding affinity) and a lower catalytic efficiency (kcat/Km).

The stability of glycosidic bonds can also be influenced by the chemical environment, such as pH. For instance, the kinetics of alkaline hydrolysis of methyl β-D-cellotrioside have been studied, indicating that the stability of glycosidic bonds decreases along the oligosaccharide chain chemicalpapers.com. While this is a different anomer and a more complex molecule, it highlights the sensitivity of the glycosidic linkage to reaction conditions.

The enzymatic hydrolysis of glycosides by glycosidases typically proceeds through a general acid/base-catalyzed mechanism involving two key carboxylic acid residues in the enzyme's active site. The mechanism can follow either a retaining or an inverting pathway, depending on the stereochemical outcome at the anomeric carbon.

For α-glucosidases, which would be the relevant class of enzymes for Methyl 4-deoxy-α-D-glucopyranoside, a common mechanism involves a nucleophilic attack by one carboxylate residue at the anomeric carbon, leading to a glycosyl-enzyme intermediate, followed by hydrolysis of this intermediate with the assistance of the second carboxylate residue acting as a general acid/base.

The 4-hydroxyl group in a typical glucopyranoside often plays a crucial role in substrate recognition and positioning within the active site through hydrogen bonding interactions. Its absence in Methyl 4-deoxy-α-D-glucopyranoside would disrupt these interactions, likely leading to a less favorable binding orientation and reduced catalytic efficiency. This is a key principle in the design of enzyme inhibitors, where modifications to the substrate structure can significantly alter enzymatic activity. The study of how enzymes interact with modified substrates, such as deoxy sugars, provides valuable insights into their substrate specificity and catalytic mechanisms nih.gov.

Nucleophilic Substitution Reactions

The C-4 position in pyranosides is a site for potential nucleophilic substitution reactions, typically requiring activation of the hydroxyl group into a good leaving group. In the context of synthesizing 4-deoxy sugars, this is a key transformation. While Methyl 4-deoxy-α-D-glucopyranoside is the product of such a reaction, understanding its own potential for further nucleophilic substitution is relevant.

The primary and secondary hydroxyl groups at C-6, C-2, and C-3 remain available for reaction. Nucleophilic substitution at these positions would follow standard carbohydrate chemistry principles, often requiring protection of the other hydroxyls to achieve selectivity.

A study on the deoxygenation at C-4 of Methyl-α-D-glucopyranoside derivatives highlights the competition between nucleophilic substitution (SN2) and radical reaction pathways documentsdelivered.com. The choice of reagents and reaction conditions dictates the outcome. For instance, conversion of the 4-hydroxyl to a tosylate or mesylate, followed by reaction with a nucleophile like iodide or azide (B81097), is a common strategy for introducing substituents at this position via an SN2 mechanism.

Oxidation and Reduction Pathways

The hydroxyl groups of Methyl 4-deoxy-α-D-glucopyranoside are susceptible to oxidation. The primary hydroxyl group at C-6 is the most likely site for selective oxidation to an aldehyde or a carboxylic acid under controlled conditions. The secondary hydroxyls at C-2 and C-3 can also be oxidized, potentially leading to keto-derivatives.

The synthesis of oxidized derivatives of related compounds, such as methyl 4-O-methyl-β-D-glucopyranoside, to introduce aldehyde or keto groups has been reported researchgate.netnih.gov. These methods, which include Swern oxidation or the use of bromine/bis(tributyltin) oxide, could be applicable to Methyl 4-deoxy-α-D-glucopyranoside to generate carbonyl functionalities at the C-2, C-3, or C-6 positions.

Reduction of Methyl 4-deoxy-α-D-glucopyranoside is less commonly explored as the existing hydroxyl groups are already in their reduced state. However, if the molecule were to be first oxidized to introduce carbonyl groups, these could then be subsequently reduced using standard reducing agents like sodium borohydride (B1222165) to afford epimeric alcohols.

Table 2: Summary of Potential Reactivity

Reaction TypePosition(s)Reagents/ConditionsExpected Product(s)
Enzymatic HydrolysisC-1 (Glycosidic bond)α-GlucosidaseMethanol (B129727) + 4-deoxy-α-D-glucopyranose
Nucleophilic SubstitutionC-2, C-3, C-6Activation (e.g., TsCl), Nucleophile (e.g., NaN₃)Substituted deoxy-glucopyranoside
Selective OxidationC-6TEMPO/NaOCl or Pt/O₂Methyl 4-deoxy-α-D-glucopyranosiduronic acid
OxidationC-2, C-3Swern oxidationMethyl 4-deoxy-α-D-ribo-hexopyranosid-3-ulose or -2-ulose

Biochemical and Enzymatic Interaction Studies

Substrate Specificity and Enzyme Recognition

Deoxygenated sugar analogs, such as Methyl 4-deoxy-α-D-glucopyranoside, serve as critical tools for probing the substrate specificity and recognition mechanisms of carbohydrate-processing enzymes. rsc.org By selectively removing a hydroxyl group from a specific position on the sugar ring, researchers can assess the contribution of that group to binding and catalysis. Deoxy sugars may act as substrates, inhibitors, or may not interact with an enzyme at all, providing valuable insights into the enzyme's active site architecture and catalytic requirements. rsc.orgresearchgate.net

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. The specificity of these enzymes is highly dependent on the precise stereochemistry of the substrate, including the presence and orientation of hydroxyl groups.

Studies investigating the glycon specificities of various α-glucosidases have utilized a range of monodeoxy analogs of p-nitrophenyl α-D-glucopyranoside, including the 4-deoxy derivative. In a study involving seven different α-glucosidases (from sources such as Saccharomyces cerevisiae, Bacillus stearothermophilus, honeybee, sugar beet, flint corn, and Aspergillus niger), none of the enzymes exhibited any hydrolytic activity toward the 4-deoxy analog. researchgate.net This universal lack of activity across multiple enzymes underscores the critical importance of the C4-hydroxyl group for recognition and/or catalysis by α-glucosidases.

Table 1: Hydrolysis of p-nitrophenyl α-D-glucopyranoside Analogs by Various α-Glucosidases

Substrate AnalogEnzyme Source (α-Glucosidase)Relative Hydrolytic ActivityReference
p-Nitrophenyl 2-deoxy-α-D-glucopyranosideSugar beet, Flint corn, A. nigerSubstantial researchgate.net
p-Nitrophenyl 3-deoxy-α-D-glucopyranosideFlint corn, A. nigerLow researchgate.net
p-Nitrophenyl 4-deoxy-α-D-glucopyranosideS. cerevisiae, B. stearothermophilus, Honeybee, Sugar beet, Flint corn, A. nigerNone researchgate.net
p-Nitrophenyl 6-deoxy-α-D-glucopyranosideS. cerevisiae, B. stearothermophilus, Honeybee, Sugar beet, Flint corn, A. nigerNone researchgate.net

Glycosyltransferases catalyze the transfer of a monosaccharide from an activated nucleotide sugar to an acceptor molecule. Lactose (B1674315) synthase (EC 2.4.1.22) is a well-studied example, responsible for synthesizing lactose from UDP-galactose and glucose. wikipedia.org

The role of the C4-hydroxyl group of glucose in this reaction has been investigated using 4-deoxy-D-glucose (also referred to as 4-deoxy-D-xylo-hexose). Research has shown that 4-deoxy-D-glucose acts as an inhibitor of lactose synthase. nih.gov However, the binding of this analog to the enzyme system is significantly weaker than that of the natural substrate, D-glucose. This finding strongly suggests that the recognition of the 4-OH group on the acceptor substrate is a crucial factor for effective binding within the active site of lactose synthase. nih.gov The absence of this hydroxyl group diminishes the affinity of the enzyme for the substrate analog, thereby impeding the glycosyl transfer reaction. nih.gov

Molecular Basis of Enzymatic Inhibition by Deoxysugar Analogs

The function of deoxysugar analogs as either poor substrates or inhibitors can be traced to the specific molecular interactions—or lack thereof—within an enzyme's active site. researchgate.net The primary mechanism by which 4-deoxy sugars exert their inhibitory effect is through the disruption of the hydrogen-bonding network that is essential for proper substrate binding and orientation. oup.comnih.gov

Enzymatic catalysis relies on the precise positioning of the substrate relative to catalytic amino acid residues. This positioning is achieved through a series of non-covalent interactions, predominantly hydrogen bonds between the substrate's hydroxyl groups and the enzyme's active site residues. The removal of a key hydroxyl group, such as the one at the C4 position of a glucopyranoside, eliminates a critical point of interaction. nih.gov

For instance, in studies with β-N-acetylhexosaminidases, the lack of the C4-hydroxyl group prevents hydrogen bonding with specific arginine and glutamate (B1630785) residues in the active site. oup.com Similarly, the weak binding of 4-deoxy-D-glucose to lactose synthase indicates that the C4-hydroxyl group is vital for recognition and binding affinity. nih.gov This loss of a key interaction can lead to improper alignment of the substrate for the catalytic reaction to proceed, resulting in inhibition or a complete lack of enzymatic activity.

Interactions with Carbohydrate-Binding Proteins and Artificial Receptors

Beyond enzymes, carbohydrates are recognized by a wide array of carbohydrate-binding proteins (lectins) and can be studied using synthetic artificial receptors. These interactions are fundamental to numerous biological processes. nih.gov The principles governing these recognition events are often elucidated by comparing the binding of natural carbohydrates with that of structurally modified analogs.

While specific binding studies on Methyl 4-deoxy-α-D-glucopyranoside with these proteins are not extensively documented, detailed analyses of its parent compound, Methyl α-D-glucopyranoside, provide a foundational understanding of the recognition principles. nih.govnih.govrsc.org X-ray crystallography of complexes between Methyl α-D-glucopyranoside and artificial receptors has revealed that recognition is driven by a complex network of noncovalent interactions. nih.gov

The study of carbohydrate-receptor complexes in the crystalline state offers a high-resolution view of the specific interactions that confer binding affinity and selectivity. nih.gov For Methyl α-D-glucopyranoside complexed with an artificial receptor, these interactions are primarily hydrogen bonds. nih.govnih.govrsc.org

Key principles derived from these studies include:

Hydrogen Bonding Networks: The stability of the complex is dictated by multiple hydrogen bonds between the hydroxyl groups of the sugar and functional groups on the receptor. nih.gov

Role of Solvent Molecules: Solvent molecules, such as water or methanol (B129727), can play a crucial role by mediating hydrogen bonds between the sugar and the receptor, effectively becoming part of the binding interface. nih.gov

Influence of Stereochemistry: Subtle changes in the sugar's structure have a profound impact on binding. For example, the orientation of the methoxy (B1213986) group at the anomeric center (α vs. β) alters the possible hydrogen bonding patterns and affects the stability of the complex. The equatorial position in the β-anomer allows for a strong hydrogen bond that is not possible with the axial arrangement in the α-anomer. nih.gov

Based on these principles, the absence of the C4-hydroxyl group in Methyl 4-deoxy-α-D-glucopyranoside would fundamentally alter its interaction with a receptor. The removal of this key hydrogen bond donor and acceptor would disrupt the established binding motif observed for the parent glucoside, likely leading to a significant reduction in binding affinity.

Advanced Applications in Chemical Research

Methyl 4-deoxy-α-D-glucopyranoside as a Synthetic Building Block for Complex Carbohydrates

The chemical synthesis of complex carbohydrates is a formidable task due to the need for precise control over stereochemistry and regioselectivity. Methyl 4-deoxy-α-D-glucopyranoside serves as a crucial starting material in the multi-step synthesis of specialized oligosaccharides. Its utility lies in its ability to act as a glycosyl acceptor or donor, with the 4-deoxy position preventing glycosylation at that site, thereby directing the formation of specific glycosidic linkages.

One notable application is in the synthesis of modified isomalto-oligosaccharides. Researchers have successfully synthesized methyl α-isomaltoside and methyl α-isomaltotrioside specifically deoxygenated at the C-4 position of various glucopyranosyl units. This was achieved through the condensation of suitably blocked derivatives of a 4-deoxy analog of methyl α-D-glucopyranoside nih.gov. Such modified oligosaccharides are invaluable for studying the binding specificity of carbohydrate-binding proteins and the active sites of glycoside hydrolases.

Furthermore, derivatives of methyl α-D-glucopyranoside have been employed in the synthesis of more complex structures, such as keto-disaccharides. For instance, a key step in the synthesis of methyl α-D-xylo-hex-4-ulopyranosyl-(1→4)-α-D-galactopyranoside involved the use of a protected methyl α-D-glucopyranoside derivative as a precursor researchgate.net. This keto-disaccharide is of interest for the design and synthesis of inhibitors for enzymes like pectate lyase.

The enzymatic synthesis of oligosaccharides also benefits from the use of methyl α-D-glucopyranoside as an acceptor molecule. Dextransucrases, for example, can utilize this compound to synthesize a series of methyl α-D-glucooligosaccharides. Studies have shown that methyl α-D-glucopyranoside is an effective acceptor for the enzymatic transfer of glucose units from sucrose, leading to the formation of oligosaccharides with α(1→6) and α(1→2) linkages.

Table 1: Examples of Complex Carbohydrates Synthesized Using Methyl 4-deoxy-α-D-glucopyranoside Derivatives

Resulting Complex CarbohydrateSynthetic ApproachKey Role of Methyl 4-deoxy-α-D-glucopyranoside Derivative
Methyl α-isomaltoside (4-deoxy)Chemical SynthesisBuilding block for targeted deoxygenation.
Methyl α-isomaltotrioside (4-deoxy)Chemical SynthesisBuilding block for targeted deoxygenation nih.gov.
Methyl α-D-xylo-hex-4-ulopyranosyl-(1→4)-α-D-galactopyranosideChemical SynthesisPrecursor to a key glycosyl acceptor researchgate.net.
Methyl α-D-glucooligosaccharidesEnzymatic SynthesisAcceptor molecule for dextransucrase.

Development of Mechanistic Probes for Glycobiological Systems

Understanding the intricate mechanisms of carbohydrate recognition by proteins and the catalytic action of enzymes is a central theme in glycobiology. Methyl 4-deoxy-α-D-glucopyranoside and its derivatives have proven to be instrumental in these investigations, serving as molecular probes to elucidate these complex processes.

A significant application lies in the development of radiolabeled probes for in vivo imaging. The fluorinated analog, alpha-methyl-4-deoxy-4-[(18)F]fluoro-D-glucopyranoside (Me4FDG), is a specific tracer for sodium-dependent glucose transporters (SGLTs) fu-berlin.decancer.gov. This radioconjugate allows for the visualization of SGLT-expressing cells using positron emission tomography (PET), providing a powerful tool for cancer diagnosis and for studying glucose uptake mechanisms in various tissues fu-berlin.decancer.gov. The 4-deoxy-4-fluoro modification is crucial for its specificity and transport properties.

In the realm of enzyme mechanism studies, derivatives of 4-deoxy-glucose are used to probe the active sites of glycosidases. Computational studies have highlighted the importance of the C(2)-OH group in the substrate for catalysis by retaining glycoside hydrolases. The absence of a hydroxyl group at other positions, such as in 4-deoxy analogs, can help to dissect the specific interactions within the enzyme's active site. Fluoro-substituted glycosides, in particular, have been used to understand the inhibitory effects and the formation of covalent enzyme-inhibitor intermediates nih.gov.

Furthermore, non-covalent interactions between carbohydrates and proteins can be investigated using methyl α-D-glucopyranoside derivatives. Studies on the binding of methyl α-D-glucopyranoside to artificial receptors have provided valuable insights into the fundamental molecular features of carbohydrate recognition. These model systems help to understand the intricate network of hydrogen bonds and other non-covalent forces that govern these interactions in biological systems.

The use of isotopically labeled compounds, including those derived from methyl α-D-glucopyranoside, is a powerful technique for studying reaction mechanisms and metabolic pathways. Deuterium-labeled compounds, for instance, can be used in kinetic isotope effect studies to probe the transition states of enzymatic reactions. While direct studies using deuterium-labeled Methyl 4-deoxy-α-D-glucopyranoside are not extensively documented in the initial search, the general utility of such compounds in mechanistic studies is well-established nih.govnih.govresearchgate.net.

Table 2: Applications of Methyl 4-deoxy-α-D-glucopyranoside and its Derivatives as Mechanistic Probes

ProbeApplication AreaSystem StudiedInformation Gained
alpha-methyl-4-deoxy-4-[(18)F]fluoro-D-glucopyranoside (Me4FDG)In vivo imaging (PET)Sodium-dependent glucose transporters (SGLTs)Visualization and staging of SGLT-expressing tumors; glucose uptake mechanisms fu-berlin.decancer.gov.
Fluoro-substituted glycoside analogsEnzyme Inhibition StudiesRetaining glycoside hydrolasesUnderstanding inhibitory mechanisms and the role of specific hydroxyl groups in catalysis nih.gov.
Methyl α-D-glucopyranosideMolecular Recognition StudiesArtificial carbohydrate receptorsElucidation of non-covalent interactions (e.g., hydrogen bonding) in carbohydrate binding.
Isotopically Labeled Derivatives (e.g., Deuterated)Mechanistic StudiesEnzymatic reactionsProbing transition state structures through kinetic isotope effects nih.govnih.govresearchgate.net.

Future Directions and Emerging Research Avenues

The unique structural characteristics of Methyl 4-deoxy-α-D-glucopyranoside, resulting from the removal of the hydroxyl group at the C-4 position, have positioned it as a valuable scaffold in carbohydrate chemistry. Future research is poised to build upon this foundation, exploring advanced synthetic methodologies, sophisticated computational analyses, and novel therapeutic applications. These emerging avenues promise to unlock the full potential of this and related deoxysugars in materials science, biology, and medicine.

Q & A

Q. What are the standard synthetic routes for Methyl 4-deoxy-α-D-glucopyranoside, and what critical parameters influence yield?

  • Methodological Answer : Methyl 4-deoxy-α-D-glucopyranoside is typically synthesized via deoxygenation and glycosylation reactions. A common approach involves the reduction of nitroso intermediates (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride) using borane in tetrahydrofuran, followed by acetylation steps to stabilize intermediates . Key parameters include reaction temperature (optimized at 0–4°C for nitroso reduction), solvent polarity (oxolane for borane compatibility), and protecting group strategy (e.g., acetyl groups for regioselective deoxygenation). Impurities often arise from incomplete acetylation or side reactions during nitroso intermediate formation.

Q. How is Methyl 4-deoxy-α-D-glucopyranoside characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Structural characterization requires a combination of NMR (¹H, ¹³C, and 2D COSY/TOCSY for glycosidic linkage confirmation), mass spectrometry (ESI-MS for molecular weight), and X-ray crystallography for absolute configuration. For example, the α-configuration of the glycosidic bond is confirmed by coupling constants (J₁,₂ ≈ 3–4 Hz in ¹H NMR) . Polarimetry ([α]D values) and IR spectroscopy (C-O-C stretching bands at ~1,100 cm⁻¹) further validate stereochemistry and functional groups.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in enzymatic activity data for Methyl 4-deoxy-α-D-glucopyranoside derivatives?

  • Methodological Answer : Discrepancies in enzymatic assays (e.g., variable hydrolysis rates by α-glucosidases) may arise from differences in fluorogenic reporter groups (e.g., 4-methylumbelliferyl vs. 4-nitrophenyl) or pH-dependent fluorescence properties. For instance, 4-methylumbelliferyl derivatives exhibit pH-sensitive fluorescence (excitation/emission shifts from 320/445 nm at pH <7 to 360/455 nm at pH >7), which must be standardized across assays . Control experiments with competitive inhibitors (e.g., acarbose) and kinetic studies (Lineweaver-Burk plots) clarify enzyme-substrate specificity.

Q. How can computational modeling optimize glycosylation reactions involving Methyl 4-deoxy-α-D-glucopyranoside?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict transition-state geometries for glycosylation, focusing on the nucleophilic attack at the anomeric carbon. Molecular dynamics (MD) simulations model solvent effects (e.g., DMSO vs. water) on reaction pathways. For example, simulations reveal that bulky acetyl groups at C-3/C-6 hinder β-glycoside formation, favoring α-configuration retention . These models guide experimental design, such as selecting Lewis acid catalysts (e.g., TMSOTf) to stabilize oxocarbenium intermediates.

Research Gaps and Future Directions

  • Stereochemical Challenges : Ambiguities in 4-deoxy sugar conformations require advanced techniques like cryo-EM for glycoprotein interactions .
  • Biological Relevance : Limited data on cellular uptake mechanisms of deoxy sugars necessitate radiolabeled tracers (e.g., ³H/¹⁴C isotopes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.